molecular formula C11H6ClNO3S B6387941 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid CAS No. 1261905-24-1

2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid

Cat. No.: B6387941
CAS No.: 1261905-24-1
M. Wt: 267.69 g/mol
InChI Key: GKKUWMRZDINGSJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a formylthiophene group at position 5, and a carboxylic acid moiety at position 2. This structural complexity suggests applications in medicinal chemistry, particularly as a precursor for drug candidates targeting enzymes or receptors sensitive to halogenated heterocycles.

Properties

IUPAC Name

2-chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S/c12-10-2-8(11(15)16)9(3-13-10)6-1-7(4-14)17-5-6/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKUWMRZDINGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C2=CN=C(C=C2C(=O)O)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687277
Record name 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-24-1
Record name 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-Chloro-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid.

    Reduction: 2-Chloro-5-(5-hydroxymethylthiophen-3-yl)pyridine-4-carboxylic acid.

    Substitution: 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid or 2-Thio-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid.

Scientific Research Applications

2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

Compound: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (from )

  • Structural Differences: The target compound features a formylthiophene substituent, while derivatives have substituted phenyl groups at analogous positions. The amino group in compounds replaces the carboxylic acid in the target, altering polarity and hydrogen-bonding capacity.
  • Functional Impact :
    • The formyl group in the target compound may enhance electrophilicity, facilitating nucleophilic addition reactions, whereas phenyl substituents in derivatives promote π-π stacking interactions .
    • The carboxylic acid group in the target compound increases aqueous solubility compared to the nitrile-terminated derivatives in .

Biological Activity :
highlights microbial screening of pyridine derivatives, showing moderate activity against E. coli and S. aureus. The target compound’s formylthiophene group could modulate antimicrobial efficacy, though direct testing is unreported .

Chlorinated Pyrimidine Carboxylic Acid

Compound : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (from )

  • Structural Differences :
    • The pyrimidine ring (two nitrogen atoms) in contrasts with the pyridine ring (one nitrogen) in the target compound, affecting electron distribution and ring strain.
    • A methyl group at position 6 in vs. a formylthiophene at position 5 in the target.
  • Physicochemical Properties :
    • Pyrimidines generally exhibit higher polarity and metabolic stability than pyridines.
    • The methyl group in reduces steric hindrance compared to the bulkier formylthiophene substituent in the target compound.

Safety Profile :
’s safety data sheet emphasizes handling precautions for chlorinated pyrimidines, including skin/eye irritation risks. While the target compound’s hazards are undocumented, its chlorine and carboxylic acid groups suggest similar precautions may apply .

Complex Carboxylic Acid Derivatives

Compound : (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid (from )

  • Functional Group Comparison: Both compounds share a carboxylic acid group, but ’s structure includes a thiazolidine ring and dioxopiperazine, enabling chelation or metal-binding activity.

Data Tables

Table 1: Structural and Functional Comparison

Property Target Compound Derivative Compound
Core Structure Pyridine Pyridine Pyrimidine
Key Substituents Cl, formylthiophene, COOH Cl, substituted phenyl, NH₂ Cl, methyl, COOH
Solubility Moderate (due to COOH) Low (nitrile group) Moderate
Biological Activity Undocumented Antimicrobial Undocumented

Research Implications

  • The target compound’s formylthiophene-pyridine-carboxylic acid hybrid structure offers unique reactivity for designing kinase inhibitors or antimicrobial agents, building on ’s findings .
  • Safety protocols from should guide handling until compound-specific data are available .
  • Further studies should explore the impact of thiophene vs. phenyl substituents on target binding and metabolic stability.

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